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Compound of Interest

Ethyl 3-hydroxy-3-
Compound Name:

phenylpropanoate

cat. No.: B1359866

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 3-hydroxy-3-phenylpropanoate, a
key chiral building block in the synthesis of various pharmaceuticals. The document details its
chemical and physical properties, provides in-depth experimental protocols for its synthesis and
analysis, and explores its applications in drug development.

Chemical and Physical Properties

Ethyl 3-hydroxy-3-phenylpropanoate is a chiral ester with the molecular formula C11H140s.
[1] It exists as a racemic mixture and as two distinct enantiomers, (R) and (S). The specific
properties of each form are crucial for their application in stereoselective synthesis.

Table 1: Chemical Identifiers and Properties of Ethyl 3-hydroxy-3-phenylpropanoate and its
Enantiomers
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Racemic Ethyl 3-

(+)-(R)-Ethyl 3-

(-)-(S)-Ethyl 3-

Property hydroxy-3- hydroxy-3- hydroxy-3-

phenylpropanoate phenylpropanoate phenylpropanoate
CAS Number 5764-85-2[2] 72656-47-4 33401-74-0[3]
Molecular Formula C11H1403[1] C11H1403 C11H1403[3]
Molecular Weight 194.23 g/mol [1] 194.23 g/mol 194.23 g/mol [3]

Colorless to light Colorless liquid with
Appearance L i

yellow clear liquid an aromatic odor[3]
Boiling Point 154-156 °C @ 13 Torr 195 °C @ 11 Torr[3]
Density 1.088 - 1.119 g/cm3 1.51 g/ml[3]
Refractive Index

1.523 1.510 1.510[3]

(n20/D)

Optical Activity
([a]20/D)

Not Applicable

+51+2°, ¢ =1%in

chloroform

Storage

Store in a cool, dry,

ventilated place[3]

2-8°C

Store in a cool, dry,

ventilated place[3]

Synthesis of Ethyl 3-hydroxy-3-phenylpropanoate

The most common and effective method for synthesizing Ethyl 3-hydroxy-3-

phenylpropanoate is the Reformatsky reaction. This organozinc-mediated reaction involves

the condensation of an a-halo ester (ethyl bromoacetate) with a carbonyl compound

(benzaldehyde).

Reformatsky Reaction Mechanism

The reaction proceeds through the formation of an organozinc reagent, often called a

Reformatsky enolate. This enolate is less reactive than corresponding lithium enolates or

Grignard reagents, which prevents self-condensation of the ester.
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Mechanism of the Reformatsky Reaction.

Experimental Protocol: Synthesis via Reformatsky
Reaction

This protocol is a generalized procedure based on common laboratory practices for the

synthesis of 3-hydroxy esters.
Materials:

» Activated Zinc dust
 lodine (catalyst)

e Toluene (anhydrous)
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o Ethyl bromoacetate

e Benzaldehyde

o Methyl tert-butyl ether (MTBE) or Diethyl ether

e 10% Hydrochloric acid (HCI) or saturated Ammonium chloride (NH4ClI) solution
 Brine (saturated NaCl solution)

¢ Anhydrous Sodium Sulfate (Na2S0O4) or Magnesium Sulfate (MgSOQOa)
Procedure:

 Activation of Zinc: A suspension of activated zinc dust (1.2-5.0 eq) and a crystal of iodine
(catalytic amount) in anhydrous toluene is stirred under reflux for approximately 5 minutes
and then cooled to room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

o Formation of the Reformatsky Reagent: To this mixture, add ethyl bromoacetate (1.0 eq).
The mixture may be gently heated to initiate the reaction, which is indicated by the
disappearance of the iodine color and the formation of a grayish, cloudy suspension.

o Reaction with Benzaldehyde: A solution of benzaldehyde (1.0-1.2 eq) in anhydrous toluene is
added dropwise to the suspension of the Reformatsky reagent. The resulting mixture is then
stirred at an elevated temperature (e.g., 90 °C) for 30 minutes to an hour, or until TLC
analysis indicates the consumption of the starting materials.

o Workup: The reaction is cooled to 0 °C in an ice bath. The reaction is quenched by the slow
addition of 10% HCI or saturated NH4Cl solution to dissolve the zinc salts.

o Extraction: The quenched reaction mixture is filtered. The filtrate is transferred to a
separatory funnel and extracted with MTBE or diethyl ether (3x).

e Washing: The combined organic phases are washed sequentially with water and brine.

» Drying and Concentration: The organic layer is dried over anhydrous Na2SOa or MgSOa,
filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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 Purification: The crude product is purified by silica gel column chromatography to yield pure
Ethyl 3-hydroxy-3-phenylpropanoate.

Start: Assemble Reactants
(Zn, 12, Toluene, Ethyl Bromoacetate, Benzaldehyde)

i

1. Zinc Activation
(Reflux with I2 in Toluene)

i

2. Reagent Formation
(Add Ethyl Bromoacetate)

i

3. Condensation Reaction
(Add Benzaldehyde, Heat to 90°C)

i

4. Aqueous Workup
(Cool to 0°C, Quench with 10% HCI)

i

5. Extraction
(Extract with MTBE/Ether)

i

6. Wash & Dry
(Wash with H20/Brine, Dry over Naz2S0a4)

i

7. Concentration
(Rotary Evaporation)

i

8. Purification
(Silica Gel Chromatography)

Final Product:
Ethyl 3-hydroxy-3-phenylpropanoate
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Experimental workflow for synthesis and purification.

Analytical Methods
Spectroscopic Analysis

Characterization of Ethyl 3-hydroxy-3-phenylpropanoate is typically performed using NMR
and IR spectroscopy. While specific spectra are best obtained from dedicated databases, the
expected chemical shifts and vibrational frequencies can be predicted based on the molecule's
structure.

e 1H NMR: Expected signals include a triplet for the methyl protons and a quartet for the
methylene protons of the ethyl group, a multiplet for the methylene protons adjacent to the
carbonyl group, a multiplet for the methine proton attached to the hydroxyl group, a broad
singlet for the hydroxyl proton, and multiplets for the aromatic protons of the phenyl group.

e 13C NMR: Key signals are expected for the carbonyl carbon of the ester, the carbons of the
phenyl ring, the carbon bearing the hydroxyl group, and the carbons of the ethyl ester group.

e FT-IR: Characteristic absorption bands would include a broad peak for the O-H stretch of the
alcohol group (around 3400 cm~1), a strong peak for the C=0 stretch of the ester (around
1730 cm~1), and peaks corresponding to C-H stretches (aromatic and aliphatic) and C-O
stretches.

Chromatographic Analysis and Chiral Separation

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the
purity of Ethyl 3-hydroxy-3-phenylpropanoate and for separating its enantiomers.

Protocol: Chiral HPLC Separation

o Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H) is effective
for enantiomeric resolution.

o Mobile Phase: A normal-phase eluent, typically a mixture of n-hexane and an alcohol
modifier like isopropanol (e.g., 95:5 or 90:10 v/v), is commonly used.
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o Flow Rate: A typical flow rate is 1.0 mL/min.

o Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 220 nm or
254 nm).

o Temperature: Column temperature is usually maintained at ambient or a controlled
temperature like 25 °C.

This method allows for the quantification of the enantiomeric excess (ee) of a sample, which is
critical in the development of single-enantiomer drugs.

Applications in Drug Development

Ethyl 3-hydroxy-3-phenylpropanoate, particularly its (S)-enantiomer, is a valuable chiral
intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its
bifunctional nature (hydroxyl and ester groups) allows for diverse chemical transformations.

A prominent application is in the synthesis of selective serotonin reuptake inhibitors (SSRIs)
and norepinephrine reuptake inhibitors (NRIs), which are widely used as antidepressants.

Role in the Synthesis of Fluoxetine and Tomoxetine

The synthesis of drugs like (R,S)-Fluoxetine (Prozac) and (R)-Atomoxetine (Strattera, derived
from Tomoxetine) can utilize intermediates derived from Ethyl 3-hydroxy-3-
phenylpropanoate. The general synthetic strategy involves the conversion of the ester to an
amide, followed by reduction and subsequent etherification.
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Y L *Note: Synthesis of (R)-Atomoxetine requires the (R)-enantiomer of the
(Ethyl Erstpeloye phenylpropanoate) N-methyl-3-hydroxy-3-phenylpropylamine intermediate.

\4

1. Amination
(e.g., + CH3sNH2)
(S)-3-hydroxy-N-methyl-3-phenylpropanamide

Y

2. Reduction
(e.g., LiAIH4 or BHs)
(S)-N-methyl-3-hydroxy-3-phenylpropylamine

3a. Etherification 3b. Etherification
(+ 4-chlorobenzotrifluoride) (+ 2-fluorotoluene)
(S)-Fluoxetine (R)-Atomoxetine*

Click to download full resolution via product page

Logical pathway to key antidepressants.

Biological Activity of Related Compounds

While Ethyl 3-hydroxy-3-phenylpropanoate is primarily a synthetic intermediate, its core
phenylpropanoic acid structure is found in many naturally occurring compounds with significant
biological activities. Derivatives such as caffeic acid and ferulic acid, which are also
phenylpropanoids, exhibit potent antioxidant, anti-inflammatory, and antimicrobial properties.
This underlying biological relevance of the phenylpropanoate scaffold underscores its
importance as a foundational structure in medicinal chemistry and drug discovery.

Safety and Handling

Ethyl 3-hydroxy-3-phenylpropanoate should be handled with standard laboratory safety
precautions. It is advisable to wear personal protective equipment (PPE), including safety
glasses and gloves. The compound should be used in a well-ventilated area, and inhalation of
vapors should be avoided. It is classified as a combustible liquid and should be stored away
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from ignition sources. For detailed safety information, refer to the Safety Data Sheet (SDS)
provided by the supplier.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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